
1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various pyrrolidine derivatives and their synthesis, which can be relevant to understanding the synthesis and properties of related compounds. Pyrrolidine derivatives are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multiple steps, starting from simple precursors. For instance, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a related compound, involves a streamlined four-step process starting from pyrrole-2-carboxaldehyde. This process includes nitro-aldol condensation, reduction, Michael addition, and reductive cyclization, highlighting the complexity and the need for optimization in the synthesis of such compounds . Similarly, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrates a multi-step process involving condensation, N-alkylation, and hydrolysis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often determined using crystallography. For example, the crystal and molecular structure of cis-3,4-dibromopyrrolidine hydrochloride was reported to have a slightly deformed envelope conformation with cis-oriented bromine atoms . This information is crucial for understanding the reactivity and potential interactions of the molecule.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of bromine atoms in cis-3,4-dibromopyrrolidine hydrochloride suggests potential for further substitution reactions . Additionally, the study of ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne provides insights into the types of chemical reactions that can be catalyzed by transition metals, which could be relevant for functionalizing pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are determined by their functional groups and molecular structure. For example, the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid involves steps that can affect the yield and purity of the compound, indicating the importance of reaction conditions on the physical properties of the final product . The properties of these compounds, such as solubility, melting point, and stability, are essential for their practical applications and handling.
Applications De Recherche Scientifique
Asymmetric Synthesis Applications
A study discusses a practical asymmetric synthesis of a highly substituted N-acylpyrrolidine, which involved a key step of a [3+2] cycloaddition of methyl acrylate and an imino ester. This methodology, featuring novel asymmetric catalysis, could be relevant for the synthesis or study of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, showcasing its potential in creating compounds with specific stereochemical configurations for inhibiting HCV polymerase (Armel A. Agbodjan et al., 2008).
Electrochemical and Spectroscopic Study Applications
The electrochemical and spectroscopic studies of lanthanides in ionic liquids, including compounds similar to 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, indicate potential applications in understanding solvation and coordination in novel solvent systems. Such research can aid in the development of new materials and processes for industrial applications (Yunfeng Pan & C. Hussey, 2013).
Antibacterial Agent Synthesis
Asymmetric synthesis and the study of the properties of enantiomers of an antibacterial agent show the importance of stereochemistry in medicinal chemistry. The process and findings from these types of studies could be relevant when considering the biological activity of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride and its derivatives (T. Rosen et al., 1988).
Ionic Liquid Applications
Research on novel ionic monomers and the resulting "polymeric ionic liquids" (PILs) with highly delocalized anions provides insights into the design and synthesis of new materials with potential applications in energy storage, electrolytes, and polymer science. The development of these materials, related to the structural manipulation of compounds like 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, underscores the chemical's utility in advanced materials science (A. Shaplov et al., 2011).
Propriétés
IUPAC Name |
1-but-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-5-6-7-12-9-11(3,4)8-10(12)2;/h1,10H,6-9H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBRDUMZRNAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CCC#C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)
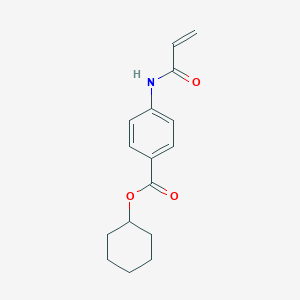



![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)
![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)
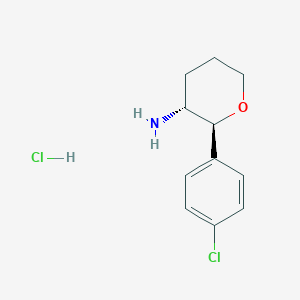
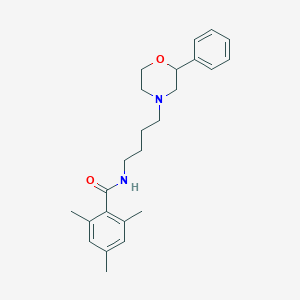
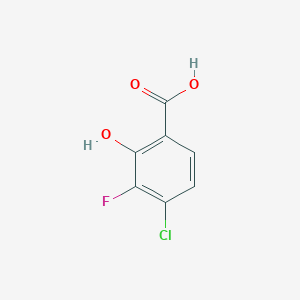
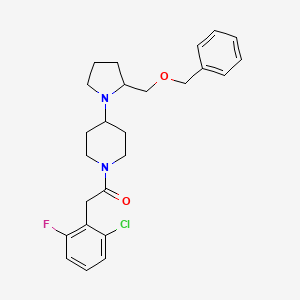
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)